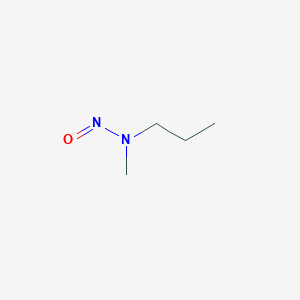

Methylpropylnitrosamine

Description

Properties

IUPAC Name |

N-methyl-N-propylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c1-3-4-6(2)5-7/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITBDKUCVKYSWMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90238991 | |

| Record name | N-Nitrosomethyl-N-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | N-Nitrosomethyl-n-propylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21340 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

924-46-9 | |

| Record name | Methylpropylnitrosamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=924-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitrosomethyl-N-propylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000924469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Nitrosomethyl-N-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl-n-propylnitrosamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYL-N-NITROSO-1-PROPANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15FH0L90LH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

General Overview of N Nitrosamine Chemical Class

N-nitrosamines, or more formally N-nitrosamines, are a class of organic compounds characterized by a nitroso group (-N=O) bonded to an amine nitrogen atom. wikipedia.orgnih.gov The general chemical structure can be represented as R₂N−N=O, where R is typically an alkyl group. wikipedia.organtteknik.com This C₂N₂O core is planar, a structural feature confirmed by X-ray crystallography. wikipedia.organtteknik.com For instance, in dimethylnitrosamine, a simple member of this class, the N-N and N-O bond distances are 132 and 126 picometers, respectively. wikipedia.organtteknik.com

Academic Significance and Research Trajectories of N Nitrosamines

The academic and research interest in N-nitrosamines surged following the discovery in 1956 by John Barnes and Peter Magee that dimethylnitrosamine could produce liver tumors in rats. wikipedia.org This finding sparked extensive research, revealing that a large percentage of the tested N-nitrosamine compounds were carcinogenic in various animal species. wikipedia.org Consequently, N-nitrosamines are often classified as probable human carcinogens. wikipedia.orgfda.gov

The primary research trajectory has been driven by their status as environmental and food contaminants. acs.org Significant research efforts have focused on understanding their mechanisms of carcinogenicity, which involves metabolic activation. wikipedia.orgacs.org This process, mediated by cytochrome P450 enzymes, converts the nitrosamine (B1359907) into a reactive alkylating agent that can modify DNA, leading to mutations. acs.orgnih.gov

Current research continues to explore the diverse sources of human exposure, including diet, tobacco products, and as impurities in pharmaceutical products. researchgate.netwhiterose.ac.uk A significant area of ongoing investigation is the development of sensitive and accurate detection methods for N-nitrosamines in various matrices, including biological samples. bioanalysis-zone.comnih.gov Furthermore, research is expanding beyond the commonly studied N-nitrosodimethylamine (NDMA) to include a wider range of structurally diverse nitrosamines, as there is evidence that NDMA may only represent a fraction of the total nitrosamine burden. acs.org The reactivity of different N-nitrosamines is also a key area of study, as it influences their persistence and removal from various environments, including during the manufacturing of pharmaceuticals. whiterose.ac.uk

Specific Focus on Methylpropylnitrosamine Within Alkyl N Nitrosamine Chemistry

Fundamental Nitrosation Reactions of Amine Precursors

The core chemical transformation leading to the formation of N-nitrosamines is nitrosation, a process involving the reaction of an amine precursor with a nitrosating agent. The nature of the amine—whether it is primary, secondary, or tertiary—dictates the specific reaction pathway and the stability of the resulting products.

Nitrosation of Secondary Amines

The most direct and well-understood pathway to stable N-nitrosamines involves the nitrosation of secondary amines. europa.eueuropa.eu For instance, this compound is synthesized from its secondary amine precursor, N-methyl-N-propylamine. nist.govnist.gov The reaction mechanism hinges on the nucleophilic attack of the unprotonated secondary amine on a nitrosating agent. europa.eu

The general reaction can be represented as: R₂NH + HNO₂ → R₂N-NO + H₂O wikipedia.org

In this reaction, the secondary amine (R₂NH) reacts with nitrous acid (HNO₂) to form the corresponding N-nitrosamine (R₂N-NO) and water. The actual nitrosating agent is often not nitrous acid itself but rather a species derived from it, such as dinitrogen trioxide (N₂O₃), which is formed from the self-catalysis of nitrous acid. europa.eu The reaction rate is typically second order with respect to nitrous acid. europa.eu

The synthesis of N-nitrosamines from secondary amines can be achieved using various nitrosating agents under different conditions. For example, tert-butyl nitrite (TBN) has been used for the efficient synthesis of N-nitroso compounds from secondary amines under solvent-free conditions. researchgate.net

Nitrosation of Tertiary Amines

Tertiary amines can also serve as precursors to N-nitrosamines through a process known as nitrosative dealkylation. bohrium.comresearchgate.net This reaction is generally slower than the nitrosation of secondary amines, often by a factor of 100 to 10,000. freethinktech.com The mechanism involves the initial formation of a nitrosammonium ion, which then undergoes cleavage of a carbon-nitrogen bond to yield an N-nitrosamine and a carbonyl compound. europa.euresearchgate.net

Mechanisms of Nitrosating Agent Generation

The formation of N-nitrosamines is contingent upon the availability of a nitrosating agent. These agents are typically electrophilic species capable of delivering a nitroso group (-NO) to the amine nitrogen. Common nitrosating agents include nitrous acid, nitrite, and various nitrogen oxides. efpia.eunih.gov

Nitrous Acid (HNO₂): Nitrous acid is a weak and unstable acid that is often generated in situ by the acidification of a nitrite salt, such as sodium nitrite (NaNO₂), with a strong mineral acid. wikipedia.orgbyjus.com The equilibrium for the formation of nitrous acid from nitrite is: NO₂⁻ + H⁺ ⇌ HNO₂ vaia.com

Dinitrogen Trioxide (N₂O₃): In aqueous acidic solutions, nitrous acid can dimerize to form dinitrogen trioxide (N₂O₃), which is a powerful nitrosating agent. europa.eunih.gov The equilibrium is as follows: 2 HNO₂ ⇌ N₂O₃ + H₂O wikipedia.org N₂O₃ is particularly effective in nitrosating unprotonated amines. europa.eu Its formation and reactivity are highly dependent on conditions such as temperature and solvent polarity. nih.goveurekalert.org

Nitrogen Oxides (NOₓ): Other oxides of nitrogen, such as nitrogen dioxide (NO₂) and dinitrogen tetroxide (N₂O₄), can also act as nitrosating agents. nih.gov For instance, N₂O₃ exists in equilibrium with nitric oxide (NO) and nitrogen dioxide (NO₂). nih.gov

Nitrosyl Halides (XNO): In non-aqueous or organic media, nitrosyl halides like nitrosyl chloride (NOCl) and nitrosyl bromide (NOBr) are effective nitrosating agents. nih.govsci-hub.se They are often used when the nitrosation reaction is carried out in organic solvents like dichloromethane (B109758) or acetonitrile. nih.gov

Environmental and Process-Related Formation Mechanisms

The formation of N-nitrosamines is not confined to controlled laboratory synthesis but can also occur under various environmental and industrial process conditions where amine precursors and nitrosating agents coexist.

Influence of pH and Acidic Conditions on Nitrosation Kinetics

The pH of the reaction medium is a critical factor governing the rate of N-nitrosamine formation. europa.eu Its influence is multifaceted, affecting both the concentration of the reactive unprotonated amine and the speciation of the nitrosating agent.

The rate of nitrosation of secondary amines typically exhibits a bell-shaped dependence on pH, with an optimal rate generally observed between pH 3 and 4. europa.eu This is because at low pH, the concentration of the unprotonated, nucleophilic amine is very low, as most of it exists in its protonated, unreactive form. Conversely, at high pH, the concentration of the active nitrosating agent, such as N₂O₃, which is formed from nitrous acid, diminishes. europa.eu The precise pH at which the maximum rate of nitrosation occurs can be predicted by considering the acid dissociation constants (pKa) of both the amine and nitrous acid. researchgate.net

The table below illustrates the effect of pH on the photodegradation rate constants of two different N-nitrosamines, demonstrating the general trend of increased reaction rates under more acidic conditions.

| N-Nitrosamine | pH | Pseudo-First-Order Rate Constant (L/W-min) |

| N-nitrosodibutylamine (NDBA) | 2 | 3.26 x 10⁻² |

| 4 | 2.11 x 10⁻² | |

| 6 | 1.34 x 10⁻² | |

| 8 | 8.12 x 10⁻³ | |

| 10 | 5.08 x 10⁻³ | |

| N-nitrosopyrrolidine (NPYR) | 2 | 1.14 x 10⁻² |

| 4 | 7.50 x 10⁻³ | |

| 6 | 4.90 x 10⁻³ | |

| 8 | 3.50 x 10⁻³ | |

| 10 | 2.80 x 10⁻³ | |

| Data adapted from a study on the UV photodegradation of N-nitrosamines. oak.go.kr |

Furthermore, the presence of certain species can catalyze nitrosation reactions. For example, thiocyanate (B1210189) anions, which can be present in human saliva, are effective catalysts. nih.gov Carbonyl compounds can also enhance the rate of N-nitrosamine formation, particularly under neutral and basic conditions, through the formation of iminium ion intermediates. acs.org

Photochemical Degradation Pathways

Photochemical processes, driven by the absorption of light, represent a significant pathway for the transformation of N-nitrosamines in the environment. These reactions can proceed through direct photolysis or be mediated by reactive species generated photochemically.

The direct absorption of ultraviolet (UV) radiation by N-nitrosamines can lead to their decomposition. The primary photochemical process for many N-nitrosamines involves the homolytic cleavage of the relatively weak nitrogen-nitrogen (N-N) bond. researchgate.net This bond scission results in the formation of an aminyl radical and a nitric oxide radical.

For N-nitrosomethylpropylamine, the UV photolysis is expected to proceed via the cleavage of the N-N bond to yield a methylpropylaminyl radical and a nitric oxide radical. These highly reactive radical intermediates can then undergo a variety of secondary reactions, including recombination, disproportionation, and reaction with other molecules present in the environment, leading to a range of degradation products. While specific studies detailing the complete photolytic product distribution for NMPA are limited, research on analogous nitrosamines such as N-nitrosodimethylamine (NDMA) has identified products including corresponding secondary amines (e.g., dimethylamine), smaller amines (e.g., methylamine), nitrite, and nitrate (B79036). nih.gov

The general mechanism for the UV photolysis of a simple dialkylnitrosamine can be represented as:

R₁R₂N-N=O + hν → [R₁R₂N-N=O]* → R₁R₂N• + •NO

In natural waters and the atmosphere, the photodegradation of N-nitrosamines can be significantly influenced by photochemically generated reactive species, most notably the hydroxyl radical (•OH). The hydroxyl radical is a powerful, non-selective oxidant that can react rapidly with a wide range of organic compounds. semanticscholar.org

The reaction of hydroxyl radicals with nitrosamines typically proceeds via hydrogen atom abstraction from the alkyl groups attached to the amine nitrogen. researchgate.net In the case of N-nitrosomethylpropylamine, this would involve the abstraction of a hydrogen atom from either the methyl or the propyl group. This initial abstraction leads to the formation of a carbon-centered radical, which can then undergo further reactions, often involving oxygen, leading to the formation of various oxygenated and degradation products. The rate of these reactions is generally high, making this a significant degradation pathway in environments where hydroxyl radicals are present.

Table 1: Bimolecular Rate Constants for the Reaction of Hydroxyl Radical with Selected Nitrosamines

| Nitrosamine | Bimolecular Rate Constant (k) (M⁻¹s⁻¹) |

| Methylethylnitrosamine | (4.95 ± 0.21) x 10⁸ |

| Diethylnitrosamine | (6.99 ± 0.28) x 10⁸ |

Source: Data adapted from a study on the kinetics and mechanisms of hydroxyl radical reactions with nitrosamines. researchgate.net

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency and is defined as the number of moles of a substance that react per mole of photons absorbed. The quantum yield is a critical parameter for modeling the photodegradation rates of compounds in the environment.

Specific quantum yield data for N-nitrosomethylpropylamine is not extensively reported. However, a study on the aqueous photolysis of several alkyl nitrosamines provides quantum yields for structurally similar compounds. nih.gov For N-nitrosodimethylamine (NDMA), the quantum yield was determined to be 0.41, while for other nitrosamines like N-nitrosodi-n-propylamine (NDPA), the quantum yields ranged from 0.43 to 0.61. nih.gov Given the structural similarity, it is reasonable to expect that the quantum yield for N-nitrosomethylpropylamine would fall within a similar range.

Table 2: Quantum Yields for the Aqueous Photolysis of Selected Nitrosamines

| Nitrosamine | Quantum Yield (Φ) |

| N-nitrosodimethylamine (NDMA) | 0.41 |

| N-nitrosodi-n-propylamine (NDPA) | 0.43 - 0.61 |

Source: Data from a study on the photochemical attenuation of nitrosamines in surface water. nih.govacs.org

Natural organic matter (NOM), a complex mixture of organic compounds found in natural waters, can significantly influence the photodegradation of N-nitrosamines. The effect of NOM is twofold. Firstly, NOM can act as an inner filter, absorbing sunlight and reducing the amount of light available for the direct photolysis of the nitrosamine. nih.govacs.org This light screening effect generally leads to a decrease in the direct photodegradation rate.

Hydrolytic Stability and Decomposition Pathways

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of N-nitrosamines towards hydrolysis varies with the pH of the solution. Generally, N-nitrosamines are relatively stable in neutral and alkaline aqueous solutions in the dark. However, their stability can decrease in acidic conditions.

For N-nitrosamides, decomposition in the presence of bases can occur readily across a wide pH range (pH 2-12) through an addition-elimination pathway involving nucleophilic catalysis. dokumen.pub In contrast, a study investigating the base-catalyzed decomposition of a related compound, N-nitroso(2-oxopropyl)propylamine (NOPPA), noted that significant formation of N-nitrosomethylpropylamine (NMPA) from NOPPA was not observed over a 16-hour period at pH values lower than 12.0. This suggests that NMPA exhibits a degree of stability in acidic to neutral aqueous solutions under non-photolytic conditions. The decomposition of nitrosamines in acidic solutions can lead to the formation of the corresponding amine and nitrous acid.

Ground State Chemical Reactivity

In their ground electronic state, N-nitrosamines can participate in various chemical reactions. Their reactivity is largely influenced by the electronic nature of the N-nitroso group. While generally not highly reactive towards nucleophiles in their ground state without activation, the nitrogen atom of the nitroso group can exhibit electrophilic character, particularly after metabolic activation.

Metabolic activation, often initiated by enzymatic hydroxylation at the α-carbon position, can lead to the formation of unstable α-hydroxynitrosamines. dokumen.pub These intermediates can then break down to form highly reactive electrophilic species, such as alkyldiazonium ions, which can subsequently alkylate nucleophilic sites on biomolecules like DNA. dokumen.pub

In terms of direct chemical reactions in an environmental context, the ground state reactivity of N-nitrosomethylpropylamine with common nucleophiles or electrophiles present in water is expected to be slow under typical environmental conditions, with photochemical and biological degradation pathways being more significant.

Advanced Oxidation Processes for N-Nitrosamine Remediation (Mechanistic Studies)

Advanced Oxidation Processes (AOPs) are a class of water treatment technologies designed to degrade persistent organic pollutants through the generation of highly reactive and non-selective chemical species, most notably the hydroxyl radical (•OH). nih.govufz.de These processes are considered effective for the removal of N-nitrosamines, including N-Nitrosomethylpropylamine (MNPA), from water. The mechanistic understanding of these reactions is crucial for optimizing treatment efficiency and minimizing the formation of potentially harmful byproducts. mostwiedzy.plmdpi.com AOPs can be broadly categorized, and their mechanisms for degrading nitrosamines involve distinct chemical transformations. mdpi.com

The fundamental principle of AOPs is the production of potent oxidizing agents that can attack and break down complex organic molecules into simpler, less harmful substances, ideally leading to complete mineralization into carbon dioxide, water, and inorganic ions. cwejournal.org The hydroxyl radical, with its very high oxidation potential, is the primary agent in most AOPs. nih.gov It reacts rapidly with a wide array of organic compounds, often at near-diffusion-controlled rates. nih.gov

UV Photolysis

Direct UV photolysis is a key degradation pathway for N-nitrosamines. These compounds exhibit significant absorbance in the UV-C range (around 200-280 nm), which makes them susceptible to decomposition upon irradiation. mdpi.comresearchgate.net The primary photochemical reaction for an N-nitrosamine like MNPA is the cleavage of the weak N-NO bond.

Upon absorption of a photon, the molecule is promoted to an excited state, leading to the homolytic cleavage of the N-N bond:

CH₃(CH₂CH₂CH₃)N-N=O + hν → [CH₃(CH₂CH₂CH₃)N-N=O]* → CH₃(CH₂CH₂CH₃)N• + •NO

This initial step produces a methylpropylaminyl radical and a nitric oxide radical. The subsequent fate of these radical species determines the final degradation products. In aqueous environments, two primary pathways have been identified, drawing from mechanistic studies on analogous compounds like N-nitrosodimethylamine (NDMA). elsevierpure.comnih.gov

Formation of Methylpropylamine: The aminyl radical can abstract a hydrogen atom from the solvent or another organic molecule to form the corresponding secondary amine, methylpropylamine. The nitric oxide radical is typically oxidized to nitrite (NO₂⁻) or nitrate (NO₃⁻). elsevierpure.com

Formation of Imines and Subsequent Products: The aminyl radical can undergo further reactions, including disproportionation or reaction with oxygen, potentially leading to the formation of imines. These intermediates are generally unstable in water and hydrolyze to form a primary amine (e.g., propylamine (B44156) or methylamine) and an aldehyde (e.g., formaldehyde (B43269) or propanal).

The efficiency and dominant pathway of UV photolysis can be influenced by factors such as pH and the initial concentration of the nitrosamine. elsevierpure.comnih.gov

UV-based AOPs (e.g., UV/H₂O₂)

The efficacy of UV treatment can be significantly enhanced by the addition of an oxidant like hydrogen peroxide (H₂O₂), creating a UV-based AOP. mdpi.com In this process, the photolysis of H₂O₂ generates two hydroxyl radicals (•OH), which are powerful, non-selective oxidants. nih.gov

H₂O₂ + hν → 2 •OH

The degradation of MNPA in a UV/H₂O₂ system proceeds via two parallel mechanisms: direct UV photolysis as described above, and attack by the hydroxyl radical. mdpi.com The •OH radical primarily initiates degradation through hydrogen atom abstraction from the alkyl chains, preferentially from the α-carbon atoms (the carbons adjacent to the nitrogen atom), due to the activating effect of the nitrogen.

For MNPA, this would lead to two possible carbon-centered radicals:

•CH₂(CH₂CH₂CH₃)N-N=O

CH₃(•CHCH₂CH₃)N-N=O

Quantum mechanical calculations on similar nitrosamines confirm that H-abstraction from the alkyl side chains is a key initial step in the hydroxyl radical-induced degradation. mdpi.com These carbon-centered radicals are then rapidly oxidized in a series of steps, often involving molecular oxygen, leading to the cleavage of C-N and N-N bonds and ultimately to mineralization.

Fenton and Photo-Fenton Reactions

The Fenton reaction utilizes hydrogen peroxide and ferrous iron (Fe²⁺) to generate hydroxyl radicals under acidic conditions (typically pH 3-5). stackexchange.comresearchgate.netmedcraveonline.com The core of the mechanism is the one-electron reduction of H₂O₂ by Fe²⁺: nih.gov

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

The generated •OH radical is the primary oxidant, and the degradation mechanism for MNPA follows the hydrogen abstraction pathway described for UV/H₂O₂. The efficiency of the Fenton process depends on factors like pH, temperature, and the concentrations of iron and H₂O₂. researchgate.net

The photo-Fenton process enhances the conventional Fenton reaction by incorporating UV or visible light. This enhancement occurs through two main mechanisms:

The photoreduction of ferric ions (Fe³⁺) back to ferrous ions (Fe²⁺), which regenerates the catalyst and allows it to participate in further •OH generation. nih.gov Fe³⁺ + H₂O + hν → Fe²⁺ + •OH + H⁺

The direct photolysis of iron-aqua complexes, which also contributes to •OH production.

Ozonation

Ozone (O₃) can degrade N-nitrosamines through two pathways: direct reaction with molecular ozone and indirect reaction with hydroxyl radicals formed from ozone decomposition in water. nih.govkirj.ee The direct reaction of molecular ozone with saturated N-nitrosamines is generally slow. Therefore, the more significant pathway for degradation is typically the indirect one, which is favored at higher pH values where ozone decomposition is accelerated. kirj.ee

O₃ + OH⁻ → HO₂⁻ + O₂ O₃ + HO₂⁻ → •O₂⁻ + •O₃H •O₃H ↔ O₃ + •H •O₃H → •OH + O₂

Once formed, the hydroxyl radicals attack the MNPA molecule via the hydrogen abstraction mechanism previously described, leading to its degradation. nih.gov

Research Findings on N-Nitrosamine Degradation by AOPs

Mechanistic studies and degradation experiments, primarily using well-studied analogues like NDMA, provide insight into the expected behavior of MNPA. The following table summarizes key findings relevant to the degradation mechanisms.

| AOP Method | Primary Reactive Species | Primary Reaction Mechanism with Nitrosamine | Key Intermediates & Products | Mechanistic Notes |

| UV Photolysis | Photon (hν) | Cleavage of N-NO bond | Aminyl radicals, Nitric oxide radical, Secondary amines (e.g., Methylpropylamine), Nitrite, Aldehydes, Primary amines | Pathway is dependent on pH and initial concentration. Nitrite produced can act as a key reagent influencing the reaction path. elsevierpure.comnih.gov |

| UV/H₂O₂ | •OH, hν | H-atom abstraction from α-carbons on alkyl chains; N-NO bond cleavage | Carbon-centered radicals, Peroxyl radicals, Aldehydes, Carboxylic acids, Nitrate | Dual mechanism of direct photolysis and •OH attack. •OH attack is often the dominant pathway. mdpi.com |

| Fenton | •OH | H-atom abstraction from α-carbons on alkyl chains | Carbon-centered radicals, Aldehydes, Carboxylic acids, Nitrate, Fe³⁺ | Optimal performance in acidic pH range (3-5). Reaction ceases when Fe²⁺ is depleted. stackexchange.comresearchgate.net |

| Photo-Fenton | •OH | H-atom abstraction from α-carbons on alkyl chains | Carbon-centered radicals, Aldehydes, Carboxylic acids, Nitrate | Enhanced •OH production due to photochemical regeneration of Fe²⁺ from Fe³⁺, leading to higher efficiency. nih.gov |

| Ozonation | •OH (indirect), O₃ (direct) | H-atom abstraction by •OH; direct electrophilic attack by O₃ is slow | Aldehydes, Carboxylic acids, Nitrate | Indirect pathway via •OH formation is dominant, especially at neutral to high pH. nih.govkirj.ee |

Advanced Analytical Methodologies for N Nitrosamine Detection and Quantification in Research

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone in the analysis of volatile and semi-volatile N-nitrosamines. restek.com Its high separation efficiency and sensitive detection capabilities make it a preferred method for identifying and quantifying these compounds at trace levels. thermofisher.com

Headspace Gas Chromatography for Volatile N-Nitrosamines

Headspace GC-MS is a powerful technique for the analysis of volatile compounds like N-nitrosamines from complex sample matrices. researchgate.net This method involves heating the sample in a sealed vial to allow volatile analytes to partition into the gas phase (headspace) above the sample. A portion of this vapor is then injected into the GC-MS system. This technique minimizes matrix effects and reduces the contamination of the GC inlet and column, as non-volatile components of the sample are not introduced into the instrument. nih.gov

For N-nitrosamine analysis, headspace sampling is particularly advantageous as it simplifies sample preparation and can be automated for high-throughput analysis. nih.gov The sensitivity of headspace GC-MS can be significantly enhanced by techniques like full evaporation static headspace (FE-SHS), which can achieve very low detection limits. researchgate.net While specific studies detailing the headspace GC-MS analysis of Methylpropylnitrosamine are scarce, the technique is broadly applicable to volatile nitrosamines of its class. fda.gov General parameters for headspace GC-MS analysis of nitrosamines often involve incubation of the sample at elevated temperatures (e.g., 70°C to 80°C) for a set period to reach equilibrium before injection. nih.govthermofisher.com

Table 1: Illustrative Headspace GC-MS Parameters for N-Nitrosamine Analysis

| Parameter | Value | Reference |

| Instrument | Agilent 7890B GC with 5977A MSD and 7697A HS Autosampler | thermofisher.com |

| Column | DB-WAX, 30 m x 0.25 mm, 0.5 µm | thermofisher.com |

| Inlet Temperature | 220 °C | thermofisher.com |

| Oven Program | 70 °C (4 min), then 20 °C/min to 240 °C (hold 3.5 min) | thermofisher.com |

| Headspace Oven Temp. | 100 °C | thermofisher.com |

| Headspace Loop Temp. | 110 °C | thermofisher.com |

| Headspace Transfer Line Temp. | 120 °C | thermofisher.com |

| Injection Volume | 1 mL | thermofisher.com |

| Acquisition Mode | Selected Ion Monitoring (SIM) | thermofisher.com |

Note: This table provides a general example of parameters used for the analysis of volatile nitrosamines. Specific optimization would be required for the analysis of this compound.

GC-MS/MS and GC-High-Resolution Mass Spectrometry (HRMS) for Trace Analysis

For enhanced selectivity and sensitivity, tandem mass spectrometry (GC-MS/MS) and high-resolution mass spectrometry (GC-HRMS) are employed. GC-MS/MS utilizes multiple reaction monitoring (MRM) to filter for specific precursor-to-product ion transitions, which significantly reduces background noise and improves detection limits. mdpi.comshim-pol.pl This is particularly useful for complex matrices where co-eluting interferences can be a problem. restek.com The use of electron ionization (EI) is common, and optimizing the collision energy for each transition is crucial for method performance. mdpi.com

GC-HRMS offers the advantage of high mass accuracy, allowing for the confident identification of analytes based on their exact mass. researchgate.net This high resolving power can differentiate target analytes from isobaric interferences, which is a significant benefit in trace analysis. researchgate.net Full-scan data acquisition in HRMS also allows for retrospective analysis of data for other potential impurities. researchgate.net While specific GC-MS/MS or GC-HRMS methods dedicated to this compound are not widely published, these techniques are routinely used for the analysis of a broad range of nitrosamines with high sensitivity and specificity. mdpi.comresearchgate.net

Table 2: Example of GC-MS/MS Performance for Various N-Nitrosamines

| Compound | Linearity (r²) | Instrument Detection Limit (IDL) (pg) | Reference |

| N-Nitrosodimethylamine (NDMA) | 0.9997 | 0.17 | mdpi.com |

| N-Nitrosomethylethylamine (NMEA) | 0.9998 | 0.23 | mdpi.com |

| N-Nitrosodiethylamine (NDEA) | 0.9998 | 0.27 | mdpi.com |

| N-Nitrosodi-n-propylamine (NDPA) | 0.9996 | 0.32 | mdpi.com |

Note: This table illustrates the typical performance of GC-MS/MS for common nitrosamines. Similar performance would be expected for this compound following method optimization.

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

Liquid chromatography-mass spectrometry (LC-MS) is a versatile and powerful technique for the analysis of a wide range of N-nitrosamines, including those that are less volatile or thermally labile. researchgate.net

LC-MS/MS and LC-High-Resolution Mass Spectrometry (HRMS) Approaches

LC-MS/MS is the most widely used technique for the determination of N-nitrosamines due to its high sensitivity, specificity, and applicability to complex matrices. nist.gov It allows for the detection of trace levels of these impurities in various samples, including pharmaceutical products. researchgate.net The use of multiple reaction monitoring (MRM) ensures reliable quantification by minimizing matrix interference. nih.gov

LC-HRMS provides an alternative and equally powerful approach. chromatographyonline.com The high mass accuracy and resolution of HRMS instruments, such as Orbitrap or TOF analyzers, allow for the unambiguous identification and quantification of N-nitrosamines, even in the presence of co-eluting substances. fda.govthermofisher.com This is particularly important to avoid false-positive results. chromatographyonline.com While specific LC-MS/MS or LC-HRMS methods for this compound are not extensively documented, the general methodologies are well-established for a broad suite of nitrosamines. researchgate.neteuropa.eu

Table 3: Illustrative LC-HRMS Method Parameters for N-Nitrosamine Analysis

| Parameter | Value | Reference |

| Instrument | Thermo Scientific™ Q Exactive™ Plus Hybrid Quadrupole-Orbitrap™ MS | europa.eu |

| Column | Acclaim™ 120 C18, 2.1 x 100 mm, 2.2 µm | europa.eu |

| Mobile Phase A | 0.1% Formic acid in Water | europa.eu |

| Mobile Phase B | 0.1% Formic acid in Methanol | europa.eu |

| Flow Rate | 0.3 mL/min | europa.eu |

| Injection Volume | 5 µL | europa.eu |

| Scan Mode | PRM / t-SIM | europa.eu |

Note: This table presents a general LC-HRMS method for nitrosamine (B1359907) analysis. The method would require specific adaptation and validation for this compound.

Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) in N-Nitrosamine Detection

The choice of ionization source is critical in LC-MS analysis of N-nitrosamines. Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are the two most common sources used.

APCI is often favored for the analysis of less polar and more volatile N-nitrosamines. mdpi.com It is generally considered to be more robust and less susceptible to matrix effects compared to ESI for these compounds. nih.gov For many small nitrosamines, APCI can provide higher ionization efficiency and thus better sensitivity. researchgate.net

ESI is a softer ionization technique that is well-suited for a broader range of compounds, including larger and more polar N-nitrosamines. nih.gov While ESI can be more prone to ion suppression from matrix components, it is a versatile technique that can be optimized for the analysis of various nitrosamines. researchgate.net For some nitrosamine drug substance-related impurities (NDSRIs), ESI may be the preferred ionization method. nih.gov

Advanced Sample Preparation Protocols (e.g., Solid-Phase Extraction, Microextraction Techniques)

Effective sample preparation is crucial for achieving accurate and reliable results in trace-level N-nitrosamine analysis. The goal is to isolate and concentrate the analytes of interest while removing interfering matrix components. researchgate.net

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and pre-concentration of N-nitrosamines from various sample matrices. mdpi.com It involves passing a liquid sample through a solid sorbent material that retains the analytes. The analytes are then eluted with a small volume of a suitable solvent. fda.gov Various sorbent materials can be used, with activated carbon (coconut charcoal) being a common choice for nitrosamine extraction. fda.gov SPE can be automated, which improves throughput and reproducibility. fda.gov While specific SPE protocols for this compound are not readily found, methods developed for other nitrosamines, such as those in EPA Method 521, can serve as a starting point. frontiersin.org Recoveries for nitrosamines using SPE are typically in the range of 70-120%. fda.gov

Microextraction Techniques have gained popularity as they are more environmentally friendly, requiring smaller volumes of solvents and samples. These techniques include:

Solid-Phase Microextraction (SPME): This technique uses a fused silica (B1680970) fiber coated with a stationary phase to extract analytes from a sample. fda.gov For volatile nitrosamines, headspace SPME is often employed. fda.gov

Dispersive Liquid-Liquid Microextraction (DLLME): This method involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. researchgate.net This creates a cloudy solution where the fine droplets of the extraction solvent provide a large surface area for efficient extraction of the analytes.

While there is limited specific information on the application of these microextraction techniques for this compound, they have been successfully applied to a range of other N-nitrosamines in various matrices. researchgate.netfda.gov

Method Validation and Performance Characteristics (e.g., Sensitivity, Selectivity, Limits of Detection/Quantification)

The validation of analytical methods for N-nitrosamines, including this compound (N-nitroso-N-methyl-n-propylamine), is critical to ensure the reliability and accuracy of results, particularly given the low regulatory limits for these impurities. edqm.eunih.gov Method validation is performed according to international guidelines, such as those from the International Council for Harmonisation (ICH), and typically evaluates specificity, linearity, accuracy, precision, and sensitivity (Limits of Detection and Quantification). nih.goveuropa.eu

Sensitivity and Selectivity

Due to the potential carcinogenicity of N-nitrosamines and the consequent low acceptable intake limits (often in the nanogram-per-day range), analytical methods must be exceptionally sensitive and selective. edqm.euijpsjournal.com

Sensitivity: The ability to detect and quantify nitrosamines at trace levels (parts-per-billion or ppb) is paramount. restek.com High sensitivity is achieved using advanced instrumentation like tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS). ijpsjournal.comshimadzu.com For instance, methods using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) have demonstrated the ability to reach detection limits below 3 ppb for most tested nitrosamine compounds. restek.com Similarly, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods have achieved lower limits of quantification (LLOQs) in the range of 0.025–0.1 ng/mL. The choice of ionization source can significantly impact sensitivity; for example, Atmospheric Pressure Chemical Ionization (APCI) has been shown to provide up to 10 times better sensitivity than Electrospray Ionization (ESI) for certain nitrosamines like N-nitrosodimethylamine (NDMA).

Selectivity: This refers to the method's ability to differentiate the target analyte from other components in the sample matrix, such as the active pharmaceutical ingredient (API), excipients, or other impurities. ijpsjournal.com Poor selectivity can lead to inaccurate results due to matrix interference. ijpsjournal.com Tandem mass spectrometry, operated in Multiple Reaction Monitoring (MRM) mode, provides high selectivity by monitoring specific precursor-to-product ion transitions unique to the analyte. nih.govmdpi.com The use of multiple MRM transitions for each compound further enhances the reliability of identification. nih.gov High-resolution mass spectrometry offers even greater certainty in identification compared to MRM-based methods. ijpsjournal.com

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. eflm.euchromatographyonline.com These parameters are critical performance characteristics determined during method validation. eflm.eu For nitrosamine analysis, the LOQ must be well below the regulatory specification limit. researchgate.neteuropa.eu

While specific LOD/LOQ data for this compound is not extensively detailed in readily available literature, the performance of validated methods for other structurally similar N-nitrosamines provides a strong indication of the achievable sensitivity. Techniques like GC-MS/MS and LC-MS/MS are capable of detecting a wide range of nitrosamines at very low levels. nih.govrestek.comlcms.cz A study involving the structural determination of methyl propyl nitrosamine using microwave spectroscopy confirms its analysis in a research context, and methods developed for similar compounds like N-nitrosodi-n-propylamine (NDPA) are indicative of the expected performance. researchgate.net

The following table summarizes the performance characteristics of various advanced analytical methods for the quantification of different N-nitrosamines.

| Analyte(s) | Method | Matrix | LOD | LOQ | Reference |

|---|---|---|---|---|---|

| NDMA, NDEA, NEIPA, NDIPA, NDBA | GC-MS/MS | Metformin HCl | - | 0.015 µg g⁻¹ (NDEA) | researchgate.net |

| NDMA, NDEA, NEIPA, NDIPA, NMBA | LC-MS/MS (APCI) | Ranitidine (B14927) Drug Product | - | 0.025–0.1 ng/mL | |

| NDMA, NDEA, NDIPA, NEIPA | GC-MS/MS | Valsartan | 0.02-0.03 ppm | 0.06-0.09 ppm | nih.gov |

| NDMA, NMEA, NDEA, NPyr, NMor, NPip, NDPA, NDBA | LC-MS/MS (APCI) | Drinking Water | 1-8 ng L⁻¹ | - | nih.gov |

| Nine N-nitrosamines including NDPA | LC-HRMS (Orbitrap) | Drinking & Wastewater | 0.4-12 ng/L | 1.2-40 ng/L | lcms.cz |

| Six volatile nitrosamines including NMEA | GC-MS/MS | Human Urine | 0.25-3.66 pg/mL | - | researchgate.net |

Emerging Analytical Strategies for Complex Matrices

The analysis of N-nitrosamines like this compound in complex matrices, such as pharmaceutical formulations, presents significant challenges. ijpsjournal.commdpi.com The high concentration of the API and various excipients can interfere with the detection of trace-level impurities, a phenomenon known as the matrix effect. ijpsjournal.com To overcome these challenges, several emerging analytical strategies are being developed and implemented.

Two-Dimensional Liquid Chromatography (2D-LC)

Two-dimensional liquid chromatography coupled with tandem mass spectrometry (2D-LC-MS/MS) is a powerful technique for analyzing trace components in highly complex samples. nih.gov In this approach, the sample is subjected to two independent chromatographic separations before detection. A common strategy involves using the first dimension to trap the high-concentration API, while the fraction containing the nitrosamine analytes is transferred (heart-cut) to a second, analytically distinct column for separation and subsequent detection by the mass spectrometer. nih.gov This technique effectively removes the majority of the matrix, reducing ion suppression and significantly improving the sensitivity and accuracy of the method. A 2D-LC-MS/MS method has been successfully developed for quantifying eleven N-nitrosamines in lipophilic APIs, demonstrating its broad applicability. nih.gov

High-Resolution Mass Spectrometry (HRMS)

The use of HRMS, such as Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, is becoming more prevalent for nitrosamine analysis. ijpsjournal.comlcms.cz Unlike tandem quadrupole (QqQ) instruments that monitor specific MRM transitions, HRMS instruments measure the exact mass of ions with very high accuracy. lcms.cz This capability allows for the confident identification of analytes based on their elemental composition, providing a higher degree of certainty and helping to distinguish target compounds from background interferences, which is particularly useful for identifying unknown or novel nitrosamines. ijpsjournal.com

Advanced Sample Preparation Techniques

Innovations in sample preparation are crucial for mitigating matrix effects and improving method performance. While simple "dilute-and-shoot" methods are desirable for their speed, complex matrices often require more sophisticated cleanup. ijpsjournal.com

Solid-Phase Extraction (SPE): This remains a widely used technique for pre-concentrating analytes and removing interfering matrix components. nih.gov

Dispersive Liquid-Liquid Microextraction (DLLME): This is a miniaturized sample preparation technique that offers high enrichment factors and reduces solvent consumption. It has been successfully applied to the analysis of nine N-nitrosamines in ranitidine drug samples, achieving quantification limits in the ng g⁻¹ range. researchgate.net

Direct Analysis in Real Time Mass Spectrometry (DART-MS): This ambient ionization technique offers rapid analysis with minimal to no sample preparation, aligning with green chemistry principles and offering potential for high-throughput screening. ijpsjournal.com

These emerging strategies, combined with established methods, provide a robust analytical toolkit for the reliable detection and quantification of this compound and other N-nitrosamine impurities, ensuring the quality and safety of pharmaceutical products.

Theoretical and Computational Chemistry of N Nitrosamines

Quantum Chemical Calculations of N-Nitrosamine Reactivity and Activation

Quantum chemical calculations serve as a cornerstone for dissecting the reactivity and activation mechanisms of N-nitrosamines. These methods allow for a precise examination of the electronic structure and the energetic profiles of chemical reactions, which is fundamental to understanding their transformation into reactive, biologically significant species.

Density Functional Theory (DFT) Applications in Reaction Pathway Elucidation

Density Functional Theory (DFT) is a widely utilized computational method for mapping the intricate reaction pathways involved in the metabolic activation of N-nitrosamines. A primary focus of DFT studies has been the α-hydroxylation, a critical initial step catalyzed by cytochrome P450 (CYP) enzymes. DFT calculations have been instrumental in modeling the interaction between the N-nitrosamine substrate and the active site of these enzymes.

For instance, research has shown that the metabolic activation of N-nitrosamines is initiated by the enzymatic hydroxylation of a carbon atom adjacent (at the α-position) to the nitroso group. DFT studies on various N-nitrosamines have helped to elucidate the mechanisms of this α-hydroxylation, identifying the transition states and intermediates along the reaction coordinate. These calculations provide a detailed energy landscape, allowing researchers to predict the most favorable metabolic pathways. While specific DFT studies on methylpropylnitrosamine are not as prevalent as for more common nitrosamines like N-nitrosodimethylamine (NDMA), the principles derived from studies of analogous compounds are transferable.

Ab Initio Methods for Electronic Structure and Energetic Characterization

Ab initio quantum chemistry methods, which are derived directly from theoretical principles without the inclusion of experimental data, provide a high level of accuracy for characterizing the electronic structure and energetics of molecules. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed to precisely calculate molecular geometries, vibrational frequencies, and electronic energies.

These high-level calculations are crucial for understanding the conformational preferences of N-nitrosamines, such as the rotational barrier around the N-N bond, which dictates the molecule's three-dimensional shape and its ability to fit within an enzyme's active site. The detailed electronic structure information obtained from ab initio methods is vital for validating and calibrating more computationally efficient methods like DFT and for interpreting experimental spectroscopic data.

Computational Studies of Activation Barriers and Gibbs Free Energies of Reactions

A significant application of computational chemistry in N-nitrosamine research is the calculation of activation barriers (Ea) and Gibbs free energies (ΔG) for reactions. These parameters are essential for predicting the kinetic and thermodynamic feasibility of metabolic activation steps.

Computational studies have systematically explored the energy barriers for α-hydroxylation at different carbon atoms within asymmetric N-nitrosamines. For this compound, hydroxylation can occur at the methyl or the propyl group. Theoretical calculations can predict the regioselectivity of this enzymatic attack by comparing the activation energies for hydrogen abstraction from each α-position. Studies on similar asymmetric nitrosamines have shown that the activation energy is lower for the more substituted α-carbon, suggesting that the propyl group would be the more likely site of initial hydroxylation in this compound. The Gibbs free energies calculated for these reaction pathways provide insight into the spontaneity of these metabolic transformations under physiological conditions.

Table 1: Calculated Activation Barriers for Hydrogen Abstraction from N-Nitrosamines by Cytochrome P450

| N-Nitrosamine | Position of H-Abstraction | Computational Method | Activation Barrier (kcal/mol) |

|---|---|---|---|

| N-Nitrosodimethylamine | Methyl | DFT (B3LYP) | 12.1 |

| N-Nitroso-N-ethyl-N-methylamine | Ethyl | DFT (B3LYP) | 10.1 |

Note: This table presents illustrative data based on computational studies of related N-nitrosamines to demonstrate the utility of such calculations. The lower activation barrier for the ethyl group compared to the methyl group in N-nitroso-N-ethyl-N-methylamine suggests a preference for hydroxylation at the more substituted carbon.

Molecular Orbital Analysis and Charge Distribution Studies

Analysis of molecular orbitals and charge distribution provides a detailed framework for understanding the electronic properties that drive the reactivity of N-nitrosamines. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's susceptibility to electrophilic and nucleophilic attack, respectively.

For this compound, the HOMO is expected to be localized primarily on the p-type lone pair orbitals of the amino nitrogen and the oxygen atom, making these sites susceptible to oxidative metabolism. Charge distribution analyses, often performed using methods like Natural Bond Orbital (NBO), reveal the partial charges on each atom. These calculations show a significant negative charge on the oxygen atom and a partial positive charge on the nitroso nitrogen, influencing the molecule's electrostatic interactions with its environment, including the active sites of metabolizing enzymes.

Molecular Dynamics Simulations of N-Nitrosamine Interactions

While quantum chemical calculations excel at detailing the specifics of a chemical reaction, molecular dynamics (MD) simulations are employed to explore the dynamic behavior of N-nitrosamines within a complex biological milieu. MD simulations track the movements of atoms and molecules over time, offering insights into the physical interactions between these compounds and large biological macromolecules.

Molecular Interactions with Biological Macromolecules (e.g., DNA, Enzymes)

Molecular dynamics simulations are a powerful tool for investigating the non-covalent interactions between N-nitrosamines and their metabolically generated reactive species with biological targets such as enzymes and DNA. These simulations can identify the preferred binding orientations and interaction patterns of a small molecule within the active site of an enzyme or the grooves of a DNA helix.

In the case of this compound, MD simulations can model its journey into the active site of a cytochrome P450 enzyme. Such simulations can pinpoint key amino acid residues that stabilize the nitrosamine (B1359907) through hydrophobic or hydrogen bonding interactions, thereby orienting the substrate for efficient α-hydroxylation.

Following metabolic activation, the resulting unstable α-hydroxynitrosamine decomposes to form highly reactive electrophiles, such as diazonium ions or carbocations. These intermediates can then form covalent adducts with cellular macromolecules, most notably DNA. MD simulations can be used to study the process of DNA alkylation, tracking the approach of the reactive electrophile to the DNA and identifying the most probable sites of attack, such as the N7 and O6 positions of guanine. By elucidating the structural and energetic details of these binding and reaction events, MD simulations provide a dynamic, atomistic-level view of the molecular mechanisms that underpin the biological activity of N-nitrosamines.

Conformational Analysis and Stability Studies

The biological activity of N-nitrosamines is intrinsically linked to their three-dimensional structure and conformational flexibility. One of the most studied features of nitrosamine chemistry is the restricted rotation around the N-N bond. researchgate.net This restricted rotation arises from the interaction between the lone pair of electrons on the amine nitrogen and the π-electrons of the N=O group, resulting in a significant double bond character in the N-N bond and a substantial energy barrier to rotation. researchgate.net

Computational methods are employed to explore the conformational landscape of N-nitrosamines and determine the relative stabilities of different conformers. For instance, in cyclic N-nitrosamines like N-nitrosopiperidines, the orientation of substituents can significantly influence the conformational equilibrium. researchgate.netcdnsciencepub.com Studies on N-nitroso-2-methylpiperidines have shown that the syn isomer exists exclusively with the methyl group in an axial position, while the anti isomer shows a preference for the axial conformation. cdnsciencepub.com These conformational preferences can be rationalized by steric effects, which can be computationally modeled. cdnsciencepub.com

The stability of N-nitrosamines is a critical factor in their persistence and potential for causing harm. Some N-nitrosamines are transient intermediates that are unstable and degrade during chemical reactions or work-up processes. efpia.eu This inherent instability can be a key factor in risk assessment. efpia.eu Computational studies can predict the stability of different nitrosamines and their intermediates. For example, quantum chemical calculations have been used to compare the stability of carbenium ions formed from different nitrosamines, revealing that non-carcinogenic nitrosamines tend to form more stable carbocations that are more likely to react with water in a thermodynamically controlled process. nih.govnih.gov

Structure-Reactivity Relationships (SAR) in N-Nitrosamines (Computational Approaches)

Structure-Activity Relationship (SAR) studies are crucial for predicting the biological activity of N-nitrosamines based on their molecular structure. nih.govresearchgate.net Computational approaches have become indispensable in developing and refining these SARs by providing a mechanistic basis for the observed relationships. nih.govchemrxiv.org The goal is to move beyond simple structural comparisons to a more fundamental understanding of how a molecule's properties influence its reactivity. chemrxiv.org

Investigation of Steric and Electronic Factors Governing Reactivity

The reactivity of N-nitrosamines is governed by a combination of steric and electronic factors. nih.govscispace.comfigshare.com Computational chemistry provides powerful tools to dissect these contributions. Steric hindrance, for example, can dramatically reduce the carcinogenic potency of N-nitrosamines by impeding their metabolic activation at the α-carbon. researchgate.net The solvent-accessible surface area (SASA) at the α-carbons can be calculated to quantify this steric effect. chemrxiv.org

Electronic factors, such as the distribution of electron density and the energies of molecular orbitals, are also critical determinants of reactivity. researchgate.net Quantum mechanics (QM) based modeling can capture these electronic effects, which are often proxies for the more computationally intensive reactivity descriptors. chemrxiv.org For instance, the propensity of a nitrosamine to undergo the initial hydroxylation step can be related to its electronic properties. chemrxiv.org Modern density functional theory (DFT) methods are particularly well-suited for these investigations. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable tools for predicting the carcinogenicity of untested nitrosamines. acs.org The development of robust QSAR models relies on the selection of appropriate molecular descriptors that capture the essential steric, electronic, and physicochemical properties of the molecules. nih.govbohrium.com

Recent advancements in QSAR modeling for N-nitrosamines incorporate quantum mechanical calculations to derive more mechanistically relevant descriptors. acs.orgchemrxiv.org These models can provide insights into the reaction mechanisms by identifying the key molecular features that drive toxicity. nih.govusp.org For example, a QSAR model for the reaction rate constants of N-center radicals with oxygen identified the C-H bond energy and the specific molecular conformation as crucial factors. bohrium.com By combining QSAR with knowledge-based approaches, it is possible to interpret the predictive models in terms of the underlying carcinogenic mechanisms. nih.gov

Prediction of Reactive Intermediates (e.g., Diazonium Ions, Carbocations)

The carcinogenic effects of many N-nitrosamines are mediated by highly reactive intermediates formed during their metabolic activation. nih.govacs.org Computational chemistry plays a pivotal role in predicting the formation and stability of these transient species, which are often difficult to detect experimentally. The metabolic activation pathway typically involves α-hydroxylation, followed by a series of transformations leading to the formation of diazonium ions and ultimately carbocations. nih.govacs.org

Quantum chemical calculations can model this entire reaction sequence, providing detailed information about the structures and energies of the intermediates and transition states. nih.govacs.orgnih.gov These calculations have shown that the stability of the resulting carbocation is a key determinant of the compound's carcinogenic potential. nih.govfrontiersin.org For instance, carcinogenic nitrosamines tend to form diazonium ions that react under kinetic control to form stable DNA adducts. nih.govnih.gov In contrast, non-carcinogenic nitrosamines often yield more stable carbocations that preferentially react with water. nih.govnih.gov

The ability to predict the formation and fate of these reactive intermediates is crucial for assessing the risk associated with different N-nitrosamines. frontiersin.org Computational models can help to distinguish between high-potency and low-potency nitrosamines based on the properties of their predicted intermediates. nih.gov

Environmental Chemical Transformations and Fate of N Nitrosamines

Atmospheric Transformation Pathways (e.g., Photolysis, Hydroxyl Radical Reactions)

Once released into the atmosphere, N-Nitrosodi-n-propylamine vapor is subject to rapid degradation primarily through two pathways: direct photolysis by sunlight and reaction with photochemically generated hydroxyl (•OH) radicals. govinfo.govcdc.govcdc.gov

Photolysis: Direct exposure to sunlight leads to the rapid breakdown of NDPA vapor. govinfo.govcdc.gov Experimental studies, although conducted at relatively high concentrations, have indicated a pseudo-first-order photolysis half-life of approximately 5 to 7 hours. govinfo.govcdc.gov This rapid degradation suggests that NDPA is not likely to persist for long periods in the sunlit atmosphere.

Aqueous-Phase Transformation Mechanisms in Aquatic Systems

In aquatic environments, the primary degradation mechanism for N-Nitrosodi-n-propylamine is photolysis, especially in surface waters exposed to sunlight. cdc.gov

Photolysis in Water: Studies have shown that NDPA degrades readily in water upon exposure to sunlight. In a study conducted in lake water, the photolytic half-life of NDPA at low concentrations (0.65 ppm) was found to be approximately 2.5 hours. cdc.govacs.org The major photoproduct identified was n-propylamine, with di-n-propylamine also being observed. cdc.govacs.org The quantum yield for the photolysis of NDPA has been determined to be in the range of 0.43 to 0.61, indicating a relatively efficient photochemical degradation process. researchgate.netnih.gov The rate of photolysis is not significantly dependent on pH in the range of 3 to 9. acs.org However, the presence of dissolved organic carbon can slow the photolysis rate due to light screening effects. nih.gov

Other Transformation Processes: In the absence of sunlight, such as in deep water or groundwater, NDPA is not expected to undergo significant abiotic degradation like hydrolysis. lookchem.comcdc.gov Biodegradation is considered a potential, albeit slow, degradation pathway under these conditions. govinfo.govcdc.gov Field studies on soil, which can be extrapolated to sediment-water systems, indicate that biodegradation becomes the dominant fate process after initial losses due to other factors. nih.gov

Heterogeneous Environmental Reactions and Adsorption Phenomena

The interaction of N-Nitrosodi-n-propylamine with solid phases such as soil and sediment plays a significant role in its environmental distribution and persistence.

Adsorption: Based on its estimated octanol-water partition coefficient (Koc), NDPA is expected to adsorb to suspended solids and sediment in aquatic systems. nih.gov This partitioning behavior affects its bioavailability and susceptibility to degradation processes like photolysis. Adsorption to soil particles is also a key process. In field dissipation studies, the half-life of NDPA varied with soil type, being approximately 21 days in sandy loam and 40 days in silty clay loam soils. nih.gov In these soil studies, biodegradation was identified as the primary long-term degradation mechanism, following initial losses from volatilization and photolysis at the surface. cdc.govnih.gov

Adsorption onto Activated Carbon: The potential for removing NDPA from water using adsorbents has been investigated. Studies have shown that granular activated carbon (GAC) can effectively adsorb NDPA. The adsorption capacity is dependent on the influent concentration of the compound. lookchem.comajsuccr.org

Kinetic Modeling of Environmental Fate and Transformation Products

Kinetic modeling is a valuable tool for predicting the environmental fate of contaminants like N-Nitrosodi-n-propylamine. Such models rely on fundamental data like reaction rate constants and quantum yields.

The atmospheric lifetime of NDPA can be estimated using its reaction rate constant with hydroxyl radicals. cdc.govnih.gov For the vapor-phase reaction, an estimated rate constant of 2.4 x 10⁻¹¹ cm³/molecule-sec at 25°C corresponds to an atmospheric half-life of about 16 hours, assuming a typical atmospheric concentration of hydroxyl radicals. cdc.govnih.gov

In aqueous systems, the kinetics of photolysis have been observed to be concentration-dependent for some nitrosamines. nih.gov While often following first-order kinetics at low, environmentally relevant concentrations, the process can shift to zero-order kinetics at higher initial concentrations. nih.gov The development of comprehensive kinetic models for the photochemical degradation of N-nitrosamines is an active area of research. mtu.edu These models aim to incorporate elementary reaction pathways to predict the formation and fate of various transformation products, including reactive nitrogen species. mtu.edu However, creating such models is challenging due to the complexity of the reaction mechanisms, which can involve multiple radical species and reaction pathways that are difficult to elucidate experimentally. mtu.edunist.gov

While detailed, elementary reaction-based kinetic models specifically for NDPA are not widely available in the literature, the principles and frameworks developed for other nitrosamines, such as N-nitrosodimethylamine (NDMA), provide a foundation for understanding and predicting the environmental fate of NDPA. mtu.edu

Biochemical Transformation Mechanisms of N Nitrosamines

Cytochrome P450-Mediated Metabolic Activation Pathways

The cytochrome P450 (P450) superfamily of enzymes, primarily located in the liver, represents the principal catalyst for the metabolic activation of N-nitrosamines. oup.com This activation is a crucial step that initiates the cascade of events leading to the formation of DNA-reactive intermediates. mdpi.com The major activation pathway for dialkylnitrosamines is the hydroxylation of the α-carbon atom, a reaction catalyzed by various P450 isoforms. oup.com

Mechanisms of α-Hydroxylation and β-Hydroxylation

The metabolic oxidation of N-nitroso-N-methyl-N-propylamine (Methylpropylnitrosamine) and related dialkylnitrosamines can occur at different positions on the alkyl chains, primarily through α-hydroxylation and β-hydroxylation.

α-Hydroxylation : This is considered the critical step in the activation of dialkylnitrosamines. tandfonline.com The reaction involves the enzymatic introduction of a hydroxyl group onto the carbon atom immediately adjacent (in the α-position) to the nitroso group. oup.commdpi.comacs.org For an asymmetrical compound like this compound, this can occur on either the methyl or the propyl group. Hydroxylation of the methyl group leads to the formation of an unstable α-hydroxymethylnitrosamine, while hydroxylation of the propyl group's α-carbon results in an α-hydroxypropylnitrosamine. mdpi.com This pathway is directly responsible for generating the ultimate alkylating agents.

β-Hydroxylation : Hydroxylation can also occur at the β-carbon (the second carbon from the nitroso group). In the case of N-Nitrosodi-n-propylamine (NDPA), a compound structurally similar to this compound, β-hydroxylation is a known metabolic route, producing N-nitroso-2-hydroxy-propylpropylamine. benthamscience.com This metabolite can be further oxidized to N-nitroso-2-oxopropylpropylamine. benthamscience.com Rat and human liver microsomes, as well as purified human P450 2E1, have been demonstrated to catalyze the β-hydroxylation of NDPA. tandfonline.com

Formation and Subsequent Decomposition of α-Hydroxynitrosamines

The formation of an α-hydroxynitrosamine is the pivotal event in P450-mediated activation. oup.com These intermediates are highly unstable and undergo spontaneous, non-enzymatic decomposition. mdpi.comoup.com

Upon its formation, the α-hydroxynitrosamine rapidly breaks down, yielding an aldehyde and a diazohydroxide intermediate. tandfonline.commdpi.com

α-hydroxylation of the methyl group of this compound would yield formaldehyde (B43269) and propyl-diazohydroxide.

α-hydroxylation of the propyl group would yield propionaldehyde (B47417) and methyl-diazohydroxide. mdpi.com

This decomposition is a rapid process, with the half-lives of α-hydroxynitrosamines being extremely short, often less than a minute. nih.gov

Generation of Reactive Electrophilic Intermediates (e.g., Diazonium Ions, Carbocations)

The diazohydroxide intermediates generated from the decomposition of α-hydroxynitrosamines are also unstable. They are the immediate precursors to the ultimate reactive electrophiles. tandfonline.com The diazohydroxide spontaneously decomposes to form a highly electrophilic alkyldiazonium ion. mdpi.comtandfonline.commdpi.com

This diazonium ion is a potent alkylating agent that can react with nucleophilic sites on macromolecules like DNA. mdpi.com Alternatively, the diazonium ion can lose a molecule of nitrogen (N₂) to form a carbocation. mdpi.combenthamscience.com Evidence for the formation of carbocations comes from in vitro metabolism studies of NDPA, which yielded both 1-propanol (B7761284) and 2-propanol, the latter indicating a rearrangement of an n-propyl carbocation to a more stable secondary carbocation before reacting with water. mdpi.comnih.gov These highly reactive electrophilic intermediates are responsible for the genotoxic effects of nitrosamines. mdpi.com

| Precursor Compound | Metabolic Pathway | Key Intermediates | Reactive Electrophiles | Final Products (Examples) |

| This compound | α-Hydroxylation (on methyl group) | α-Hydroxymethylnitrosamine, Propyl-diazohydroxide | Propyldiazonium ion, Propyl carbocation | Formaldehyde, Propanols |

| This compound | α-Hydroxylation (on propyl group) | α-Hydroxypropylnitrosamine, Methyl-diazohydroxide | Methyldiazonium ion, Methyl carbocation | Propionaldehyde, Methanol |

| N-Nitrosodi-n-propylamine (NDPA) | β-Hydroxylation | N-nitroso-2-hydroxy-propylpropylamine | - | N-nitroso-2-oxopropylpropylamine |

Formation and Stability of Nitrosamides in Metabolic Processes

Recent research has uncovered a novel metabolic pathway involving the formation of nitrosamides from nitrosamines. nih.gov Some studies have indicated that P450 enzymes might retain the initial substrate within their active site, allowing for sequential or "processive" oxidation. nih.gov In the context of nitrosamines, this could involve the further oxidation of the highly unstable α-hydroxynitrosamine intermediate to form a nitrosamide. nih.gov

A study focusing on the tobacco-specific nitrosamines NNN and NNK provided the first evidence of this P450-mediated conversion. nih.gov Low levels of the corresponding nitrosamides were detected in in vitro incubations with human P450 2A6 and P450 2A13. nih.gov A key finding was that these metabolically formed nitrosamides are significantly more stable than their α-hydroxynitrosamine precursors, with half-lives ranging from 7 to 35 minutes, compared to less than a minute for the α-hydroxy species. nih.gov This increased stability could potentially allow these metabolites to travel further from their site of formation before reacting with macromolecules like DNA. nih.gov It should be noted that this pathway is a recent discovery, and further studies are required to determine how general this phenomenon is for other nitrosamines, including this compound. nih.gov

Non-P450 Enzymatic Transformations (where applicable)

While cytochrome P450 enzymes are the primary drivers of nitrosamine (B1359907) activation, other non-P450 enzymes can also contribute to their metabolism, participating in both activation and detoxification pathways. nih.govevotec.com

Alcohol Dehydrogenase (ADH) : This class of enzymes can play a role in the activation of certain hydroxylated nitrosamines. Studies have shown that ADH activates N-nitrosodiethanolamine (NDELA) and other N-nitroso-2-hydroxyalkylamines into potent mutagens. nih.gov Inhibition of ADH was found to suppress the DNA damage induced by these compounds in vivo, suggesting that ADH is a key enzyme in their activation pathway. nih.gov

Carbonyl Reductases : These enzymes are primarily involved in detoxification pathways. For nitrosamines containing a ketone group, such as NNK, carbonyl reduction is a major metabolic route. mdpi.comnih.gov This reduction is catalyzed by several cytosolic enzymes, including members of the aldo-keto reductase (AKR) and short-chain dehydrogenase/reductase (SDR) superfamilies. tandfonline.com One specific enzyme identified is 11β-hydroxysteroid dehydrogenase (11β-HSD), which can reduce the carbonyl group of NNK to a hydroxyl group, facilitating subsequent conjugation and excretion. nih.govnih.gov

Flavin-Containing Monooxygenases (FMOs) : FMOs are another major class of Phase I drug-metabolizing enzymes. core.ac.uknih.gov They catalyze the oxygenation of many nitrogen-containing compounds. oup.com However, studies investigating the metabolism of NNK concluded that FMOs are not significantly involved in its N-oxidation, and that this pathway is instead catalyzed by P450s. oup.comnih.gov

Future Research Directions in Methylpropylnitrosamine Chemistry

Integrated Computational and Experimental Approaches for Comprehensive Mechanistic Understanding

A deeper mechanistic understanding of methylpropylnitrosamine requires a synergistic combination of computational modeling and experimental validation. This integrated approach is crucial for elucidating the complex reaction pathways and kinetics that govern its formation and degradation.

Computational chemistry, particularly Density Functional Theory (DFT) quantum mechanical (QM) calculations, offers a powerful tool for investigating the thermodynamics and kinetics of elementary reactions. rsc.org These methods can provide complementary information to experimental findings, helping to identify transition states and reaction intermediates that are often difficult to capture in the laboratory. rsc.org For instance, QM calculations have been successfully applied to understand the ozonation-induced formation pathways of NDMA and can be adapted to study the specific reactivity of the methyl and propyl groups in this compound. rsc.org

In silico software, which relies on expert knowledge systems, can predict potential degradation pathways and the formation of impurities from parent compounds under various conditions. nih.gov For example, such software has been used to predict that N-nitrosamines can form from the degradation of certain pharmaceuticals, a prediction later confirmed by laboratory tests. nih.gov

Experimental work remains indispensable for validating these computational models. Techniques such as advanced mass spectrometry (LC-MS/MS) and gas chromatography (GC-MS) are essential for identifying and quantifying this compound and its transformation products in complex matrices. syncsci.com By comparing the concentration profiles of species over time with the predictions from kinetic models, researchers can refine and validate the proposed reaction mechanisms. rsc.org This iterative cycle of prediction, experimentation, and refinement is the most robust path toward a comprehensive mechanistic understanding. The evolution of automated robotic systems in chemistry further promises to accelerate this process by enabling high-throughput experimentation with high precision. nso-journal.org

Elucidation of Novel or Uncharacterized Transformation Pathways

While some transformation pathways for N-nitrosamines are well-documented, such as photolysis and metabolic activation, significant gaps remain in our understanding, especially concerning the fate of intermediate and final degradation products. rsc.orgacs.org

Photolysis, or degradation by UV light, is an effective removal process for nitrosamines in water. rsc.orgacs.org However, while the initial steps of photolytic cleavage of the N-N bond are understood, the subsequent reactions of the resulting nitrogen-containing radicals are not fully elucidated. rsc.org Research is needed to characterize these reactive nitrogen species and their potential to form other, possibly harmful, byproducts. The influence of the asymmetric alkyl groups (methyl vs. propyl) on the photolysis quantum yield and product distribution of this compound is an uncharacterized area.